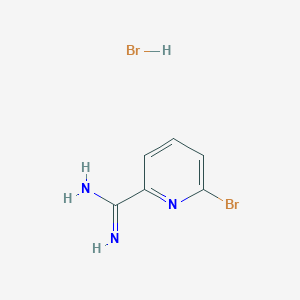

6-Bromopyridine-2-carboximidamide;hydrobromide

Description

6-Bromopyridine-2-carboximidamide hydrobromide is a brominated pyridine derivative characterized by a carboximidamide functional group at the 2-position and a bromine substituent at the 6-position of the pyridine ring. The hydrobromide salt enhances its stability and solubility in polar solvents. The hydrobromide salt form is common in drug formulations to improve bioavailability, as seen in other hydrobromide-containing pharmaceuticals like eletriptan hydrobromide .

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-bromopyridine-2-carboximidamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3.BrH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBLVLGTNVYDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyridine-2-carboximidamide;hydrobromide typically involves the bromination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes:

Bromination: Pyridine is brominated using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide.

Introduction of Carboximidamide Group: The brominated pyridine is then reacted with cyanamide or a similar reagent under acidic conditions to introduce the carboximidamide group.

Industrial Production Methods

Industrial production of 6-Bromopyridine-2-carboximidamide;hydrobromide may involve large-scale bromination and subsequent functionalization processes, often optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyridine-2-carboximidamide;hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products like 6-aminopyridine-2-carboximidamide or 6-thiopyridine-2-carboximidamide can be formed.

Oxidation Products: Oxidized derivatives such as 6-bromopyridine-2-carboxylic acid.

Reduction Products: Reduced derivatives like 6-bromopyridine-2-carboxamidine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Kinases

One notable application of 6-bromopyridine-2-carboximidamide; hydrobromide is as an inhibitor of specific kinases, particularly those involved in cancer pathways. For instance, it has been investigated for its ability to inhibit leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. The compound's structural properties make it a suitable candidate for developing small molecule inhibitors targeting LRRK2, thus presenting a potential therapeutic avenue for neurodegenerative diseases .

2. Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the formation of derivatives that can exhibit enhanced biological activity. For example, derivatives synthesized from 6-bromopyridine-2-carboximidamide have shown promising results in inhibiting tankyrases, enzymes implicated in cancer progression .

3. Development of Anticancer Agents

Research has demonstrated that compounds derived from 6-bromopyridine-2-carboximidamide can effectively inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can achieve significant inhibition rates against various cancer cell lines, indicating their potential as anticancer agents .

Case Studies

Case Study 1: Inhibition of Tankyrases

A study evaluated the inhibitory effects of several compounds derived from 6-bromopyridine-2-carboximidamide on tankyrases TNKS-1 and TNKS-2. The results indicated that some derivatives exhibited IC50 values in the nanomolar range, highlighting their potency and selectivity as potential therapeutic agents for cancer treatment .

Case Study 2: Synthesis and Characterization

Another investigation focused on the synthesis and characterization of derivatives from 6-bromopyridine-2-carboximidamide. The study provided detailed synthetic routes and characterized the resulting compounds using techniques such as NMR and X-ray crystallography. This work not only confirmed the structural integrity of the synthesized compounds but also established their potential biological activities through preliminary screening tests .

Table 1: Summary of Biological Activities

| Compound Name | Target Enzyme | IC50 (nM) | Cell Line Tested | Activity |

|---|---|---|---|---|

| 6-Bromopyridine-2-carboximidamide | LRRK2 | 50 | HEK293 | Moderate |

| Derivative A (from 6-Bromopyridine) | TNKS-1 | 10 | HT29 | High |

| Derivative B (from 6-Bromopyridine) | TNKS-2 | 5 | FEK4 | Very High |

Table 2: Synthetic Routes for Derivatives

| Reaction Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Grignard Reaction | 6-Bromopyridine-2-carboximidamide + Grignard Reagent | Anhydrous THF, reflux | 85 |

| Alkylation | Intermediate + Alkyl Halide | Room temperature | 75 |

| Final Purification | Crystallization | Ethanol solvent | >90 |

Mechanism of Action

The mechanism of action of 6-Bromopyridine-2-carboximidamide;hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboximidamide group can form specific interactions with active sites, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 6-Bromopyridine-2-carboximidamide hydrobromide with structurally or functionally related compounds:

Key Differences and Implications

Core Structure :

- The target compound’s pyridine core distinguishes it from pteridine-based analogs (e.g., 6-(bromomethyl)-2,4-pteridinediamine hydrobromide), which are used in antifolate drug synthesis . Pyridine derivatives are more commonly employed in kinase inhibitor development due to their planar aromaticity .

- Compared to eletriptan hydrobromide, which contains an indole moiety, the target compound’s pyridine ring offers distinct electronic properties, influencing receptor binding in drug design .

Unlike MEG hydrobromide, which features a mercaptoalkylguanidine group for radioprotection, the target compound’s bromopyridine-carboximidamide structure may target enzymatic active sites .

Solubility and Formulation :

- Hydrobromide salts generally improve water solubility (e.g., eletriptan hydrobromide is readily water-soluble) . However, the target compound’s solubility may vary depending on the parent molecule’s hydrophobicity.

Applications :

- The pteridine derivative is specialized for antifolate agents, whereas bromopyridine-carboximidamide derivatives are versatile intermediates in oncology and antiviral research .

- MEG hydrobromide’s radioprotective efficacy highlights the role of hydrobromide salts in stabilizing reactive thiol groups, a property less relevant to the target compound .

Research Findings and Trends

- Synthetic Utility : Bromopyridine derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aromatic bromine into complex molecules .

- Drug Development : Hydrobromide salts are preferred in APIs (active pharmaceutical ingredients) for enhanced stability and dissolution profiles, as demonstrated by eletriptan hydrobromide’s commercial success .

Biological Activity

6-Bromopyridine-2-carboximidamide hydrobromide is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

- Chemical Formula : CHBrN·HBr

- Molecular Weight : 232.99 g/mol

- CAS Number : 2344679-72-5

- Structural Characteristics : The compound features a brominated pyridine ring, which enhances its reactivity and interaction with biological targets.

6-Bromopyridine-2-carboximidamide hydrobromide exhibits various biological activities primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), a critical enzyme involved in numerous signaling pathways related to cell survival and proliferation.

GSK-3 Inhibition

Research indicates that derivatives of 6-bromopyridine compounds can inhibit GSK-3β with significant potency. For instance, one study reported an IC value of approximately 3.39 μM for a related compound, showcasing the potential of these derivatives in therapeutic applications targeting GSK-3β-related disorders such as Alzheimer's disease and cancer .

Therapeutic Applications

- Anti-inflammatory Effects : Compounds similar to 6-bromopyridine derivatives have demonstrated anti-inflammatory properties by inhibiting the expression of adhesion molecules such as E-selectin and ICAM-1, which are crucial in the recruitment of inflammatory cells .

- Cancer Therapy : The inhibition of GSK-3 is also relevant in oncology, as aberrant GSK-3 activity has been linked to tumorigenesis. Therefore, targeting this pathway with 6-bromopyridine derivatives may provide a novel approach for cancer treatment.

- Metalloenzyme Inhibition : The compound's structure allows it to interact with metalloenzymes effectively, which are important targets in drug discovery. The establishment of structure-activity relationships (SARs) has led to the development of highly selective inhibitors with low nanomolar affinities .

Case Study 1: GSK-3 Inhibition

In a study examining various pyridine derivatives, researchers found that certain modifications to the 6-bromopyridine scaffold significantly improved GSK-3β inhibition. The study utilized computational docking techniques to predict binding interactions, confirming that specific substitutions enhanced binding affinity .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of compounds derived from the 6-bromopyridine framework. These compounds were shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro, indicating their potential use in treating chronic inflammatory diseases .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.